Mal-PEG8-Val-Cit-PAB-MMAE
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Overview
Description
Mal-PEG8-Val-Cit-PAB-MMAE is a complex chemical compound used primarily in the field of antibody-drug conjugates (ADCs). This compound consists of a maleimide PEG8 moiety, a protease-sensitive valine-citrulline dipeptide, a para-aminobenzyloxycarbonyl (PABC) linker, and a monomethyl auristatin E (MMAE) payload. The MMAE is a potent synthetic antineoplastic agent that inhibits tubulin polymerization, making it effective in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG8-Val-Cit-PAB-MMAE involves multiple steps:
Synthesis of Maleimide-PEG8: This step involves the reaction of maleimide with PEG8 under controlled conditions to form the maleimide-PEG8 moiety.
Formation of Valine-Citrulline Dipeptide: The valine-citrulline dipeptide is synthesized using standard peptide synthesis techniques, often involving solid-phase peptide synthesis (SPPS).
Attachment of PABC Linker: The PABC linker is attached to the valine-citrulline dipeptide through a series of coupling reactions.
Conjugation with MMAE: Finally, the MMAE is conjugated to the PABC linker, completing the synthesis of this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in specialized facilities equipped to handle complex chemical synthesis and purification .
Chemical Reactions Analysis
Types of Reactions
Mal-PEG8-Val-Cit-PAB-MMAE undergoes several types of chemical reactions:
Substitution Reactions: The maleimide group can react with thiol groups on antibodies, forming stable thioether bonds.
Cleavage Reactions: The valine-citrulline dipeptide is cleaved by proteases, releasing the MMAE payload.
Hydrolysis: The PABC linker can undergo hydrolysis under certain conditions
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiol-containing antibodies and mild reaction conditions (pH 7-8).
Cleavage Reactions: Proteases such as cathepsin B are used under physiological conditions (pH 5-7).
Hydrolysis: Acidic or basic conditions can induce hydrolysis of the PABC linker
Major Products Formed
Substitution Reactions: The major product is the antibody-drug conjugate.
Cleavage Reactions: The major product is free MMAE.
Hydrolysis: The major products are the cleaved linker fragments
Scientific Research Applications
Mal-PEG8-Val-Cit-PAB-MMAE has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying drug-linker conjugates and their stability.
Biology: Employed in the development of targeted therapies for cancer treatment.
Medicine: Integral in the creation of ADCs for targeted cancer therapy, improving the efficacy and reducing the side effects of chemotherapy.
Industry: Utilized in the pharmaceutical industry for the production of ADCs and related compounds .
Mechanism of Action
Mal-PEG8-Val-Cit-PAB-MMAE exerts its effects through a multi-step mechanism:
Binding to Antibody: The maleimide group reacts with thiol groups on the antibody, forming a stable conjugate.
Targeting Cancer Cells: The antibody directs the conjugate to cancer cells expressing the target antigen.
Internalization and Cleavage: The conjugate is internalized by the cancer cell, where proteases cleave the valine-citrulline dipeptide, releasing MMAE.
Inhibition of Tubulin Polymerization: MMAE binds to tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis
Comparison with Similar Compounds
Mal-PEG8-Val-Cit-PAB-MMAE is unique due to its specific combination of a cleavable linker and a potent tubulin inhibitor. Similar compounds include:
Mc-VC-PAB-MMAE: Another ADC linker with a similar mechanism of action but different linker chemistry.
Fmoc-Val-Cit-PAB-MMAE: Contains an Fmoc-protected valine-citrulline dipeptide.
Vc-MMAD: Uses a valine-citrulline linker with a different cytotoxic payload .
Properties
Molecular Formula |
C81H131N11O23 |
---|---|
Molecular Weight |
1627.0 g/mol |
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C81H131N11O23/c1-15-56(8)72(64(105-13)51-68(96)91-33-20-24-63(91)74(106-14)57(9)75(98)84-58(10)73(97)60-21-17-16-18-22-60)89(11)79(102)70(54(4)5)88-78(101)71(55(6)7)90(12)81(104)115-52-59-25-27-61(28-26-59)85-76(99)62(23-19-32-83-80(82)103)86-77(100)69(53(2)3)87-65(93)31-35-107-37-39-109-41-43-111-45-47-113-49-50-114-48-46-112-44-42-110-40-38-108-36-34-92-66(94)29-30-67(92)95/h16-18,21-22,25-30,53-58,62-64,69-74,97H,15,19-20,23-24,31-52H2,1-14H3,(H,84,98)(H,85,99)(H,86,100)(H,87,93)(H,88,101)(H3,82,83,103)/t56-,57+,58+,62-,63-,64+,69-,70-,71-,72-,73+,74+/m0/s1 |
InChI Key |
XHWFOQLEVJXEET-DEJZISQWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN4C(=O)C=CC4=O |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN4C(=O)C=CC4=O |
Origin of Product |
United States |
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